Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IO2/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWKAPHWJNCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the iodination of a precursor compound, such as Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. The reaction is carried out under specific conditions to ensure the selective introduction of the iodine atom .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Methyl 4-(methyl)bicyclo[2.2.2]octane-1-carboxylate.
Scientific Research Applications
Structural Overview
The compound features a bicyclo[2.2.2]octane core, characterized by its unique three-dimensional arrangement of carbon atoms, which contributes to its stability and reactivity. The presence of the iodomethyl group enhances its nucleophilic substitution potential, making it a versatile intermediate in organic synthesis.
Chemical Reactivity
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
- Nucleophilic Substitution Reactions : The iodomethyl group can be substituted with other nucleophiles such as amines or thiols.
- Oxidation and Reduction Reactions : It can be oxidized to form oxides or reduced to yield different derivatives.
- Cycloaddition Reactions : The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by bases.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties facilitate the construction of diverse chemical architectures through functional group transformations.
Medicinal Chemistry
The compound's unique structure makes it a promising candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators. Its ability to interact with biological targets suggests potential therapeutic applications.
Material Science
The rigidity of the bicyclic framework can be exploited in developing novel materials with specific properties, potentially leading to advancements in polymer science and nanotechnology.
Case Studies and Research Findings
Recent studies highlight the compound's biological activity and synthetic utility:
- Bioactivity Studies : Research indicates that similar bicyclic compounds can interact with proteins and enzymes involved in metabolic pathways, suggesting that this compound may have similar interactions .
- Synthetic Methodologies : A study demonstrated an enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions, showcasing efficient access to these compounds with high yields .
- Therapeutic Potential : Investigations into related compounds have revealed their efficacy as lead compounds for developing new therapeutic agents targeting various diseases .
Mechanism of Action
The mechanism of action of Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate involves its reactivity due to the presence of the iodomethyl group. This group can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural similarities with methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate, differing primarily in substituents at position 4:
Functional Group Impact on Reactivity and Properties
- Iodomethyl vs. Bromomethyl : The bromomethyl analogue (CAS 51175-79-2) has a lower molecular weight (235.12 vs. 308.16) and weaker leaving group ability compared to iodine, making it less reactive in SN2 reactions .
- Hydroxymethyl Derivative : The hydroxymethyl substituent (CAS 18720-35-9) increases polarity, enhancing solubility in aqueous systems. This contrasts with the hydrophobic iodomethyl group, which favors organic-phase reactions .
- Phenylthio Substituent : Methyl 4-(phenylthio)bicyclo[2.2.2]octane-1-carboxylate (compound 7a) demonstrates the versatility of the bicyclo[2.2.2]octane scaffold in accommodating sulfur-based functional groups, enabling applications in materials science .
Biological Activity
Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1561865-37-9) is an organic compound characterized by its unique bicyclic structure and the presence of an iodomethyl group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula: C₁₁H₁₇IO₂
- Molar Mass: 308.16 g/mol
- Density: 1.622 g/cm³ (predicted)
- Boiling Point: 304.5 °C (predicted)
The biological activity of this compound is primarily attributed to the iodomethyl group, which facilitates nucleophilic substitution reactions. This reactivity allows the compound to interact with various biological targets, potentially leading to significant pharmacological effects.
Cytotoxicity Studies
In vitro tests have demonstrated that derivatives of bicyclic compounds can exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is often linked to the ability of these compounds to induce apoptosis in malignant cells through various pathways, including the disruption of cellular signaling mechanisms.
Case Studies and Research Findings
-
Study on Structure-Activity Relationship (SAR):
- A comprehensive SAR study on bicyclic compounds revealed that modifications at specific positions significantly affect their biological activity, including cytotoxicity against cancer cells and inhibition of microbial growth.
- The presence of halogen substituents, such as iodine in this compound, was found to enhance biological activity in certain contexts.
-
Comparative Analysis with Other Compounds:
- A comparative study indicated that similar bicyclic compounds without halogen substituents exhibited lower antimicrobial and cytotoxic activities than their halogenated counterparts, emphasizing the role of the iodomethyl group in enhancing biological interactions.
Data Table: Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Cytotoxicity (IC₅₀ in µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Potential (unverified) | N/A | Nucleophilic substitution |
| Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate | Moderate | 25 | Apoptosis induction |
| Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | High | 15 | Cell cycle arrest |
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(iodomethyl)bicyclo[2.2.2]octane-1-carboxylate?
The synthesis often begins with bicyclo[2.2.2]octane derivatives functionalized at the 4-position. A common strategy involves nucleophilic substitution of a chloromethyl or hydroxymethyl precursor with iodide. For example:
- Chloromethyl precursor route : Reacting methyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate with NaI in acetone under reflux (60–80°C) for 12–24 hours achieves substitution .
- Hydroxymethyl precursor route : Activation of the hydroxyl group via Mitsunobu conditions (e.g., PPh₃, DIAD, and I₂) or treatment with HI in acetic acid can introduce iodine .
Key considerations : Use anhydrous solvents to avoid hydrolysis, and monitor reaction progress via TLC or GC-MS.
Q. How is the compound characterized using spectroscopic methods?
- NMR spectroscopy : The iodomethyl group (CH₂I) appears as a triplet (~δ 3.2–3.5 ppm in H NMR) due to coupling with adjacent protons. The bicyclo[2.2.2]octane framework shows distinct splitting patterns in C NMR, with the carboxylate carbonyl at ~δ 170–175 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and isotopic pattern (due to iodine’s natural abundance).
- IR spectroscopy : The ester carbonyl (C=O) stretch appears at ~1720–1740 cm⁻¹ .
Q. What are the key storage and stability considerations for this compound?
- Light sensitivity : The C–I bond is photolabile; store in amber vials at 2–8°C to prevent degradation .
- Moisture : Hydrolysis of the ester or iodomethyl group may occur in humid environments. Use desiccants and inert atmospheres (N₂ or Ar) for long-term storage.
Advanced Research Questions
Q. How does the iodomethyl group influence reactivity in substitution and cross-coupling reactions?
The iodomethyl group acts as a versatile leaving group due to iodine’s polarizability. Key applications include:
- Nucleophilic substitution : Reacts with amines, thiols, or alkoxides under mild conditions (e.g., DMF, 50°C) to generate functionalized derivatives .
- Cross-coupling : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd catalysis) replaces iodine with aromatic groups, enabling access to complex bicyclic architectures .
Mechanistic insight : The reaction’s success depends on steric hindrance from the bicyclo framework, which may slow down coupling kinetics compared to linear substrates.
Q. How can conflicting data in reaction yields be resolved when varying substituents?
- Case study : Lower yields in cross-coupling reactions (e.g., with bulky boronic acids) may stem from steric hindrance. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and use microwave-assisted heating to enhance reactivity .
- Data validation : Compare HPLC purity and H NMR integration ratios to distinguish low yields from side reactions (e.g., dehalogenation).
Q. What challenges arise in scaling up the synthesis, and how are they addressed?
- Purification : Flash column chromatography (petroleum ether/EtOAc gradients) is effective for small-scale purification but impractical for large batches. Switch to recrystallization (e.g., using hexane/EtOAc) or centrifugal partition chromatography .
- Exothermic reactions : Substitution reactions with NaI may generate heat. Use controlled addition and cooling (0–5°C) to mitigate risks.
Q. How does the compound’s stability under acidic/basic conditions affect its applications?
- Acidic conditions : The ester group hydrolyzes to carboxylic acid (e.g., in HCl/MeOH, 60°C). Use pH 4–7 buffers to retain integrity .
- Basic conditions : The iodomethyl group may undergo elimination (forming alkenes) at high pH. Avoid strong bases (e.g., NaOH) unless intentional degradation is desired .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
